molecular formula C10H16Cl2N2 B6276764 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride CAS No. 2763755-87-7

2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B6276764
CAS RN: 2763755-87-7
M. Wt: 235.2
InChI Key:
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Description

2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride (2,3-DHA) is an indole derivative that has been widely studied for its potential therapeutic properties. It is a white crystalline powder that is soluble in water and has a melting point of about 145°C. The compound is a precursor to a number of other compounds, including the pharmaceuticals sertraline and fluoxetine.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride has been studied extensively in scientific research. It has been investigated for its potential therapeutic properties in the treatment of depression and anxiety, as well as its potential as an anti-inflammatory agent. Additionally, it has been studied for its potential use in the treatment of pain, and its ability to modulate the immune system.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride is not fully understood, but it is believed to be related to its ability to affect the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it is thought to act as an antagonist of the 5-HT2A receptor, which may explain its potential therapeutic effects in the treatment of depression and anxiety.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride has been shown to affect the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been found to modulate the activity of several enzymes, including monoamine oxidase and acetylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride is a relatively stable compound and can be synthesized easily in the laboratory. Additionally, it is relatively non-toxic and can be used in a variety of experiments. However, it is important to note that the compound has a relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

The potential therapeutic applications of 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride are still being explored, and there are a number of future directions that could be pursued. These include further research into its potential as an antidepressant and anxiolytic, as well as its potential use in the treatment of pain and inflammation. Additionally, further research could be conducted into its mechanism of action and its potential interactions with other compounds. Finally, it could be investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.

Synthesis Methods

2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride can be synthesized from a variety of starting materials, including indole, ethylenediamine, and 2-chloroethanol. The most common method involves the reaction of indole with ethylenediamine in the presence of sodium ethoxide to form 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride. The reaction is carried out in a solvent such as ethanol and is typically heated to a temperature of about 140°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride involves the reaction of 2,3-dihydroindole with ethyl bromoacetate followed by reduction and subsequent reaction with ammonia.", "Starting Materials": [ "2,3-dihydroindole", "ethyl bromoacetate", "sodium borohydride", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,3-dihydroindole is reacted with ethyl bromoacetate in the presence of a base such as sodium hydroxide to form 2-(2,3-dihydro-1H-indol-2-yl)ethyl 2-bromoacetate.", "Step 2: The 2-bromoacetate is then reduced using sodium borohydride to form 2-(2,3-dihydro-1H-indol-2-yl)ethyl acetate.", "Step 3: The acetate is then reacted with ammonia in the presence of a catalyst such as palladium on carbon to form 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine.", "Step 4: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of the final product, 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride." ] }

CAS RN

2763755-87-7

Product Name

2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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